Phosphocreatine sodium salt hexahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Phosphocreatine sodium salt hexahydrate is typically prepared enzymatically. The synthetic route involves the phosphorylation of creatine using creatine kinase, an enzyme that catalyzes the transfer of a phosphate group from ATP to creatine, forming phosphocreatine and ADP . Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Analyse Des Réactions Chimiques

Phosphocreatine sodium salt hexahydrate undergoes several types of chemical reactions, including:

Phosphorylation: The primary reaction it undergoes is the transfer of its phosphate group to ADP to form ATP.

Hydrolysis: It can be hydrolyzed to creatine and inorganic phosphate.

Oxidation and Reduction: While not directly involved in redox reactions, it plays a role in cellular energy metabolism, which involves various redox reactions.

Common reagents and conditions used in these reactions include creatine kinase for phosphorylation and water for hydrolysis. The major products formed from these reactions are ATP and creatine .

Applications De Recherche Scientifique

Phosphocreatine sodium salt hexahydrate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study energy transfer and storage mechanisms.

Biology: It is crucial in studies related to muscle physiology and bioenergetics.

Industry: It is used in the development of supplements aimed at enhancing athletic performance and muscle recovery

Mécanisme D'action

Phosphocreatine sodium salt hexahydrate exerts its effects by donating its phosphate group to ADP to regenerate ATP, the primary energy currency of the cell. This process is catalyzed by the enzyme creatine kinase. The molecular targets involved include ADP and ATP, and the pathway is primarily the phosphocreatine shuttle, which helps maintain ATP levels during periods of high energy demand .

Comparaison Avec Des Composés Similaires

Phosphocreatine sodium salt hexahydrate is unique compared to other similar compounds due to its rapid ability to regenerate ATP. Similar compounds include:

Creatine: The non-phosphorylated form, which also plays a role in energy metabolism but lacks the immediate energy buffering capacity of phosphocreatine.

Adenosine triphosphate (ATP): The direct energy currency of the cell, which phosphocreatine helps to regenerate.

Adenosine diphosphate (ADP): The substrate that phosphocreatine phosphorylates to form ATP

Phosphocreatine’s ability to quickly regenerate ATP makes it particularly valuable in tissues with high and fluctuating energy demands, such as muscle and brain tissues .

Activité Biologique

Phosphocreatine sodium salt hexahydrate, often referred to simply as phosphocreatine (PCr), is a key compound in cellular energy metabolism. It plays a crucial role in the rapid regeneration of adenosine triphosphate (ATP), which is essential for various biological functions, particularly in muscle and brain tissues. This article delves into the biological activity of this compound, highlighting its biochemical properties, physiological effects, and clinical applications.

Overview of Phosphocreatine

Phosphocreatine is a phosphorylated form of creatine, primarily found in muscle cells and to a lesser extent in the brain and other tissues. It serves as a rapidly mobilizable reserve of high-energy phosphates, facilitating the regeneration of ATP during periods of high energy demand. The synthesis of phosphocreatine occurs via the enzyme creatine kinase, which catalyzes the transfer of a phosphate group from ATP to creatine.

Phosphocreatine acts as an energy buffer in cells by donating its phosphate group to adenosine diphosphate (ADP) to regenerate ATP:

his reaction is particularly important during short bursts of intense physical activity, where ATP demand exceeds supply. Phosphocreatine can sustain ATP levels for approximately 5-8 seconds during maximal exertion, making it vital for high-intensity sports and activities.

Physiological Effects

- Muscle Performance : Supplementation with phosphocreatine has been shown to enhance muscular strength and power output. Studies indicate that athletes using phosphocreatine exhibit improved performance in short-duration, high-intensity exercises.

- Recovery : Phosphocreatine aids in recovery post-exercise by facilitating quicker replenishment of ATP levels, thus reducing fatigue and enhancing subsequent performance.

- Neuroprotective Effects : Emerging research suggests that phosphocreatine may have neuroprotective properties, potentially benefiting conditions like ischemia or neurodegenerative diseases by maintaining energy homeostasis in neurons.

Case Studies and Clinical Trials

-

Athletic Performance : A study published in 2021 assessed the effects of phosphocreatine disodium salts combined with blueberry extract on athletic performance. The results indicated significant improvements in peak torque (PT) and average power (AP) among subjects taking phosphocreatine compared to a placebo group:

This study demonstrated that supplementation with phosphocreatine could lead to significant improvements in muscular strength and power output compared to placebo controls .

Group Pre-Supplementation PT (N·m) Post-Supplementation PT (N·m) Pre-Supplementation AP (W) Post-Supplementation AP (W) Creatine Monohydrate 99.90 ± 22.47 119.22 ± 29.87 140.18 ± 32.08 170.12 ± 42.68 Phosphocreatine Disodium Salts 99.95 ± 22.50 111.97 ± 24.50 143.42 ± 33.84 159.78 ± 31.20 Placebo - - - - - Cardiovascular Health : Clinical applications of phosphocreatine include its use as a myocardial protective agent during ischemic events such as myocardial infarction and heart failure. It has been shown to improve cardiac energy metabolism and reduce damage during acute coronary syndromes .

Propriétés

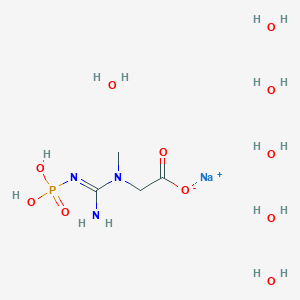

IUPAC Name |

sodium;2-[methyl-[(E)-N'-phosphonocarbamimidoyl]amino]acetate;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N3O5P.Na.6H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;;;;;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;6*1H2/q;+1;;;;;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXZXCJEYKNCHU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)[O-])C(=NP(=O)(O)O)N.O.O.O.O.O.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)[O-])/C(=N/P(=O)(O)O)/N.O.O.O.O.O.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H21N3NaO11P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.